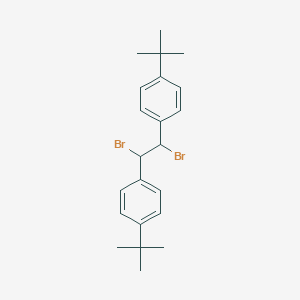
1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two 4-tert-butylbenzene groups
Preparation Methods
The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) typically involves the bromination of ethylene followed by a coupling reaction with 4-tert-butylbenzene. The reaction conditions often include the use of bromine as a brominating agent and a suitable solvent to facilitate the reaction . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Scientific Research Applications
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function . The pathways involved may include the activation of specific enzymes or inhibition of certain biochemical processes.
Comparison with Similar Compounds
1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) can be compared with other similar compounds such as:
1,2-Dibromoethane: A simpler compound with only two bromine atoms attached to an ethane backbone.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis(4-bromomethylbenzene): A structurally similar compound with phenyl groups instead of tert-butylbenzene.
The uniqueness of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-tert-butylbenzene) lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
79135-57-2 |
|---|---|
Molecular Formula |
C22H28Br2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-tert-butyl-4-[1,2-dibromo-2-(4-tert-butylphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H28Br2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14,19-20H,1-6H3 |
InChI Key |
JICRGRPKHILLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
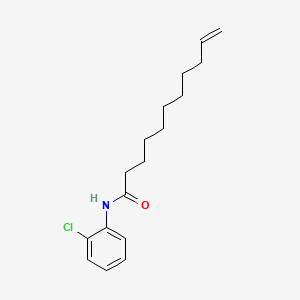
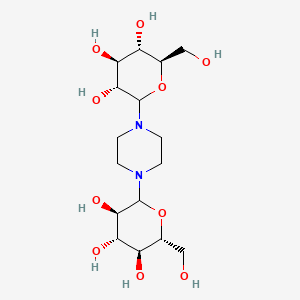
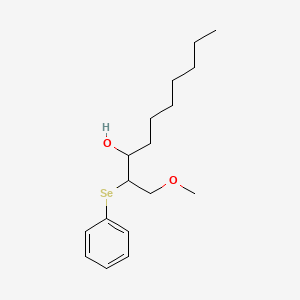
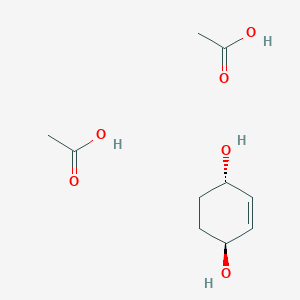
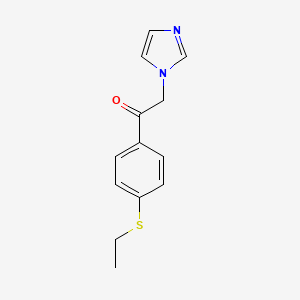
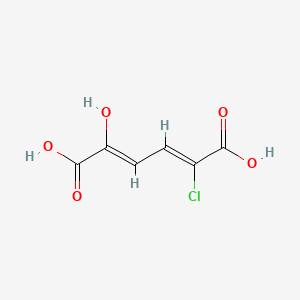
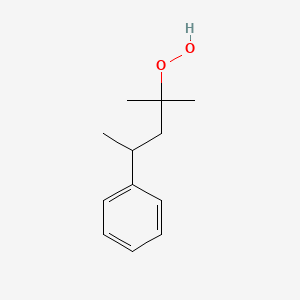
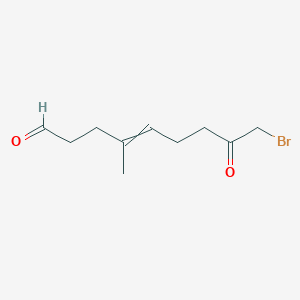
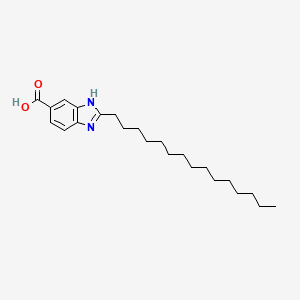
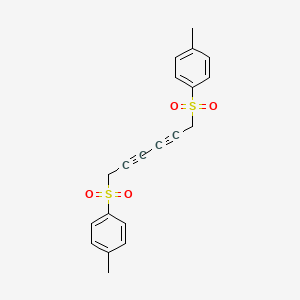
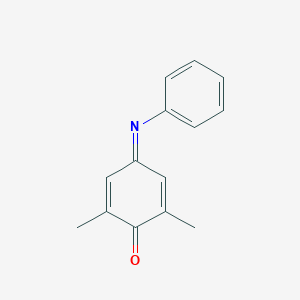

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
